REACTION_CXSMILES
|
[C:1]1([C:7](C2C=CC=CC=2)(C2C=CC=CC=2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(O[C:26](=O)[C:27]([F:30])(F)F)=O.[F:34][C:35](F)(F)[C:36](O)=O>>[F:30][C:27]1[CH:26]=[C:35]([F:34])[CH:36]=[C:6]2[C:5]=1[CH:4]=[CH:3][CH:2]=[C:1]2[CH3:7]
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Name
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5,7-Difluoro-1-methyl-tetralol
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Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
16 mL
|
Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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The mixture is poured onto ice-water
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
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Type
|
WASH
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Details
|
The organic phase is washed neutral with sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily crude product can be purified by chromatography over silica gel (eluant:hexane)
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Name
|
|
Type
|
|
Smiles
|
FC1=C2C=CC=C(C2=CC(=C1)F)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |